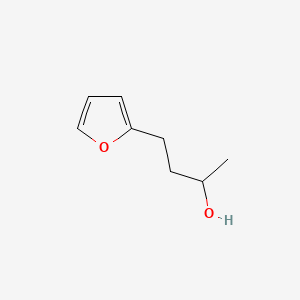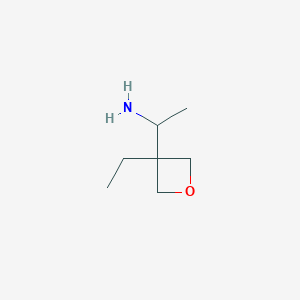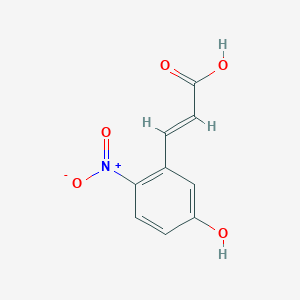
2-FURANPROPANOL, alpha-METHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanpropanol, alpha-methyl- is an organic compound belonging to the furan family It is characterized by a furan ring attached to a propanol chain with a methyl group at the alpha position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-furanpropanol, alpha-methyl- can be achieved through several methods. One common approach involves the catalytic hydrogenation of furan and aliphatic hydroxy compounds under high pressure of hydrogen. For instance, the hydrogenation of alpha-methyl-2-furanpropanol can be carried out under flow conditions with a hydrogen pressure of 50 atm at 300°C over a skeletal Cu-Al catalyst . This method results in the formation of various products, including 2,5- and 1,7-octanediols.
Industrial Production Methods
Industrial production of 2-furanpropanol, alpha-methyl- typically involves similar catalytic hydrogenation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of skeletal Cu-Al catalysts is common in industrial settings due to their effectiveness in promoting hydrogenation reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furanpropanol, alpha-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different derivatives, such as tetrahydro-2-furanpropanol.
Substitution: Substitution reactions can introduce different functional groups into the furan ring or the propanol chain.
Common Reagents and Conditions
Common reagents used in the reactions of 2-furanpropanol, alpha-methyl- include hydrogen gas, catalytic metals (e.g., Cu-Al), and various oxidizing agents. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of 2-furanpropanol, alpha-methyl- include octanediols, tetrahydro-2-furanpropanol, and other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Furanpropanol, alpha-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-furanpropanol, alpha-methyl- involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert their effects through different biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-furanacrylate: This compound is structurally similar and undergoes similar hydrogenation reactions to form 2-furanpropanol and its derivatives.
2-Furanmethanol:
Uniqueness
2-Furanpropanol, alpha-methyl- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its alpha-methyl group differentiates it from other furan derivatives, influencing its chemical behavior and interactions.
Eigenschaften
| 6963-39-9 | |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
4-(furan-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H12O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7,9H,4-5H2,1H3 |
InChI-Schlüssel |
WJKRHTCMSSXHNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
